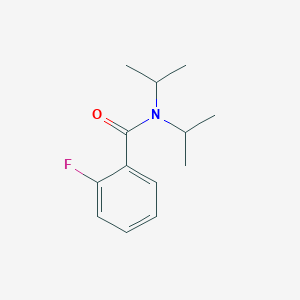

2-fluoro-N,N-diisopropylbenzamide

Description

Properties

IUPAC Name |

2-fluoro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-9(2)15(10(3)4)13(16)11-7-5-6-8-12(11)14/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHSZFUEGIKHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations

Directed Ortho-Metalation (DoM) Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to facilitate the deprotonation of an adjacent ortho-position on an aromatic ring by an organolithium reagent. wikipedia.org The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, thereby increasing the kinetic acidity of the ortho-protons and directing the metalation to that specific site. wikipedia.orgbaranlab.org For 2-fluoro-N,N-diisopropylbenzamide, the tertiary amide group serves as a potent DMG. wikipedia.orglookchem.comorganic-chemistry.org

Lithium Diisopropylamide (LDA)-Mediated Ortho-Lithiation

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly employed for the ortho-lithiation of aromatic compounds bearing a DMG. uwindsor.ca In the case of N,N-diisopropylbenzamides, LDA can effectively deprotonate the ortho-position, leading to the formation of an ortho-lithiated species. lookchem.com The fluorine atom at the 2-position of this compound further enhances the acidity of the ortho-protons, facilitating the lithiation process.

The mechanism of LDA-mediated ortho-lithiation is complex and highly dependent on the reaction conditions. nih.gov LDA exists in solution as various aggregates, primarily dimers, and the reactive species is often a monomer or a mixed aggregate. nih.gov Decades of research have shown that the diverse array of mechanisms in LDA-mediated metalations stems from the large, rapidly equilibrating ensemble of transiently accessible aggregation and solvation states. nih.gov

Studies on related systems have provided insights into the potential mechanistic pathways. For instance, the lithiation of 1,4-bis(trifluoromethyl)benzene (B1346883) with LDA in tetrahydrofuran (B95107) (THF) at -78 °C occurs under non-equilibrium conditions where the rates of aggregate exchange are comparable to the rates of metalation. nih.gov This leads to a scenario where multiple barriers compete to be rate-limiting, making the reaction highly sensitive to factors like trace impurities and reactant concentrations. nih.gov

Autocatalysis is another phenomenon observed in some LDA-mediated reactions, where the aryllithium product can accelerate the reaction rate by forming mixed aggregates with LDA. nih.gov While direct mechanistic studies on this compound are not extensively detailed in the provided results, the general principles of LDA-mediated lithiation suggest that a complex interplay of aggregate structures, solvation, and potential autocatalysis governs the reaction pathway.

Solvents and additives play a critical role in modulating the reactivity and selectivity of LDA-mediated ortho-lithiation. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used because they can deaggregate the organolithium species, increasing their basicity and reactivity. uwindsor.ca The stability of these strong bases in ethereal solvents is a consideration, with the order of stability being hydrocarbons > Et₂O > THF. uwindsor.ca

Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) are frequently used to enhance the reactivity of organolithium bases. researchgate.net TMEDA is a bidentate amine that can chelate to the lithium ion, breaking down aggregates and increasing the effective basicity of the reagent. baranlab.org For N,N-diethylbenzamide, treatment with sec-butyllithium (B1581126) in the presence of TMEDA at -78 °C leads to the formation of the ortho-lithiated species. lookchem.com

Lithium chloride (LiCl) is another additive that can significantly influence the reaction rate. In many LDA-mediated metalations in THF at -78 °C, LiCl has been shown to catalyze the conversion of LDA dimers to monomers, leading to a marked acceleration in the reaction rate. nih.gov However, the effect of LiCl can be complex, with instances of both rate acceleration and inhibition being observed depending on the specific substrate and conditions. nih.gov

Zincation and Mixed-Metalation Strategies

The ortho-lithiated species derived from this compound can be transmetalated with zinc salts to generate organozinc reagents. These reagents are generally less reactive and more functional group tolerant than their organolithium precursors. This strategy is part of a broader field of mixed-metalation, where a combination of metals is used to achieve specific reactivity. The structures of alkali-metal-mediated ortho zincation of benzamides have been a subject of study, indicating the relevance of this approach in the functionalization of such compounds. nih.gov

Transition Metal-Catalyzed Carbon-Hydrogen Bond Activation

Transition metal-catalyzed C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules. rsc.org In this approach, a transition metal catalyst, often from the platinum group metals like palladium or rhodium, facilitates the cleavage of a C-H bond and its subsequent transformation into a new C-C or C-heteroatom bond. rsc.orgnih.gov The amide group in this compound can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically at the ortho-position.

Recent advances have focused on the C-H functionalization of fluorinated π-systems, which are of significant interest in medicinal and materials chemistry. snnu.edu.cn The presence of fluorine can influence the electronic properties of the substrate and the reactivity of the C-H bonds. For instance, Rh(III)-catalyzed C-H annulation of N-methoxybenzamides with iodonium (B1229267) ylides has been reported for the synthesis of dihydrophenanthridines. nih.gov A plausible mechanism involves the coordination of the benzamide (B126) to the Rh(III) catalyst, followed by C-H bond activation to form a five-membered cyclometalated intermediate. nih.gov

The development of new methodologies for the incorporation of fluorinated groups via C-H activation is an active area of research. nih.govresearchgate.net These reactions often employ palladium or copper catalysts and can be used to introduce groups like trifluoromethylthiol (SCF₃) or trifluoroethoxyl (OCH₂CF₃). nih.govresearchgate.net While specific examples detailing the transition metal-catalyzed C-H activation of this compound are not explicitly provided in the search results, the general principles and methodologies developed for related benzamides are highly applicable.

Below is a summary of reaction types and key features discussed:

| Reaction Type | Reagent/Catalyst | Key Features |

| Directed Ortho-Metalation (DoM) | Organolithium Reagents (e.g., LDA, n-BuLi) | Amide acts as a directing group; high regioselectivity for the ortho-position. wikipedia.orglookchem.com |

| LDA-Mediated Ortho-Lithiation | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic base; reactivity influenced by aggregates, solvents (THF), and additives (TMEDA, LiCl). lookchem.comuwindsor.canih.gov |

| C-H Bond Activation | Transition Metals (e.g., Pd, Rh) | Amide acts as a directing group; atom-economical functionalization of C-H bonds. rsc.orgnih.gov |

Palladium-Catalyzed C-H Functionalization

The N,N-diisopropylamide group is a well-established directing group for ortho-C-H activation using palladium catalysts. The ortho-fluorine in this compound introduces distinct electronic and steric characteristics that have been harnessed in several C-H functionalization strategies.

The palladium-catalyzed decarboxylative ortho-acylation of tertiary benzamides with α-oxocarboxylic acids provides a direct route to ortho-acylated products. nih.govresearchgate.net While a sterically hindered substrate like N,N-diisopropylbenzamide can yield the ortho-acylated product in moderate amounts (47%), bulkier substituents on the nitrogen can inhibit the reaction. nih.govacs.org The mechanism is thought to involve ortho-palladation of the benzamide to form a palladium(II) intermediate. acs.orgdatapdf.com An acyl radical, generated from the α-oxocarboxylic acid, then reacts with the palladium intermediate to form a palladium(III) species, which subsequently undergoes reductive elimination to yield the final product. acs.org Some studies suggest that the amide nitrogen may coordinate with the palladium center, while others propose that the carbonyl oxygen is involved in this coordination, making the precise mechanism a subject of interest. nih.gov

The N,N-diisopropylamido group also directs the olefination and alkylation of the ortho-C-H bond. These palladium-catalyzed reactions are believed to proceed through a cyclometalated intermediate, similar to the acylation process. The choice of reaction partners and conditions is critical for successful transformation.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for converting C-H bonds to C-B bonds. The N,N-diisopropylamido group in this compound effectively directs the borylation to the ortho position.

The efficiency and selectivity of iridium-catalyzed C-H borylation are heavily influenced by the ligands coordinated to the iridium center. Bidentate nitrogen-based ligands, such as 2,2'-bipyridine (B1663995) and phenanthroline derivatives, are commonly used. researchgate.net For instance, the use of a 5-CF₃ substituted bipyridine ligand with an [Ir(OMe)(COD)]₂ precatalyst has been reported for the ortho-selective borylation of tertiary amides. researchgate.net The development of new ligands, such as dipyridyl hydrazone frameworks, has shown to generate more active and selective catalysts for the borylation of fluorinated arenes compared to standard ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). nih.govdannattlab.com The choice of the borylating agent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), is also a key parameter. researchgate.net

Table 1: Selected Ligands and Catalysts in Iridium-Catalyzed C-H Borylation

| Ligand | Catalyst Precursor | Borylating Agent | Application |

| 5-CF₃-bipyridine | [Ir(OMe)(COD)]₂ | B₂pin₂ | Ortho-selective borylation of tertiary amides. researchgate.net |

| Dipyridyl hydrazone | Iridium Precatalyst | Pinacolborane (HBpin) | Borylation of fluorinated arenes. nih.govdannattlab.com |

| 2-Anilino-1,10-phenanthroline | [Ir(cod)OMe]₂ | B₂pin₂ | Borylation of alkyl C-H bonds. nih.gov |

The accepted mechanism for iridium-catalyzed C-H borylation involves a catalytic cycle initiated by the formation of an active iridium-boryl species. researchgate.netresearchgate.net This species then undergoes oxidative addition to the ortho-C-H bond of the benzamide, forming a six-membered iridacycle intermediate. researchgate.net Reductive elimination from this intermediate yields the borylated product and regenerates the active catalyst. nih.gov The directing group is essential for bringing the catalyst into close proximity to the targeted C-H bond, ensuring high regioselectivity. nih.gov A large primary kinetic isotope effect suggests that C-H activation is the rate-determining step in the catalytic cycle. nih.gov

Ruthenium-Catalyzed C-H Halogenation

Ruthenium-catalyzed C-H halogenation presents a direct and atom-efficient method for synthesizing halogenated aromatic compounds. The N,N-diisopropylamido group in this compound can direct halogenation to the ortho-C-H bond. These reactions are typically performed with a ruthenium catalyst like [RuCl₂(p-cymene)]₂. rsc.org The reaction is believed to proceed via a ruthenacycle intermediate, where the directing group plays a critical role in achieving high regioselectivity for bromination and iodination of both electron-rich and electron-deficient benzamides. rsc.org

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine (C-F) bond, renowned for its strength, presents a significant challenge in synthetic chemistry. However, the electronic and steric environment within this compound provides avenues for its activation and subsequent functionalization through various reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom in this compound can be susceptible to nucleophilic aromatic substitution (SNAr). In a general sense, SNAr reactions on fluoroarenes are well-established, particularly when the aromatic ring is activated by electron-withdrawing groups. While the benzamide group is not as strongly activating as a nitro group, it can still facilitate SNAr reactions under appropriate conditions.

A study on the synthesis of quinazolin-4-ones from ortho-fluorobenzamides demonstrates the feasibility of activating the C-F bond towards nucleophilic attack. acs.org In this work, ortho-fluorobenzamides react with amides in the presence of a base like cesium carbonate (Cs2CO3) in dimethyl sulfoxide (B87167) (DMSO) to yield quinazolinones. This transformation proceeds via an initial SNAr reaction where the amide nitrogen acts as the nucleophile, displacing the fluoride (B91410), followed by an intramolecular cyclization. While this specific study does not use N,N-diisopropylbenzamide, it provides a strong precedent for the reactivity of the ortho-fluoroamide scaffold in SNAr reactions. The bulky diisopropyl groups on the nitrogen in this compound would likely influence the reaction rate and may necessitate more forcing conditions compared to less hindered amides.

The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group (fluorine, in this case) to form a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride ion restores the aromaticity of the ring. The rate of these reactions is often enhanced in polar aprotic solvents, and elevated temperatures or the use of strong bases can be employed to overcome activation barriers. acsgcipr.org

Transition Metal-Mediated C-F Cleavage

While direct SNAr is a viable pathway, transition metal catalysis offers an alternative and often more versatile approach to C-F bond functionalization. The activation of C-F bonds by transition metals is a burgeoning field of research, with various metals and ligand systems being explored. researchgate.net

Although specific examples detailing the transition metal-mediated C-F cleavage of this compound are not prevalent in the literature, general principles suggest its potential susceptibility. Transition metal complexes can activate C-F bonds through several mechanisms, including oxidative addition, σ-bond metathesis, and frustrated Lewis pair chemistry.

In the context of benzamides, transition metal-catalyzed reactions more commonly target C-H bond activation directed by the amide group. nih.govnih.govresearchgate.net However, the presence of the C-F bond opens up the possibility for competitive activation. For instance, palladium and nickel catalysts are known to mediate the cross-coupling of aryl fluorides with various partners. These reactions often require specialized ligands and conditions to overcome the high bond energy of the C-F bond.

It is also conceivable that a directed metalation approach could be coupled with a transition-metal-catalyzed process. Initial lithiation ortho to the amide (see section 3.4.2) could be followed by transmetalation to a transition metal, which could then potentially induce or participate in a process involving the C-F bond.

Lewis Acid-Base Interactions

The electronic character of this compound allows it to participate in Lewis acid-base interactions, which can, in turn, influence its reactivity.

Influence of Coordination on Reactivity

The coordination of a Lewis acid to the carbonyl oxygen of this compound has a profound impact on its reactivity, most notably in the context of directed ortho-metalation (DoM). wikipedia.org When treated with a strong base like an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium), the initial step is the coordination of the lithium ion to the carbonyl oxygen. baranlab.org This coordination brings the organolithium base into close proximity to the ortho-protons of the aromatic ring.

The N,N-dialkylamide group is a potent directing metalation group (DMG), and in the case of this compound, it directs the deprotonation to the C6 position, which is ortho to the amide and meta to the fluorine. The fluorine substituent itself is a weaker directing group. This regioselectivity is a direct consequence of the pre-coordination of the lithium reagent to the amide.

The resulting aryllithium species is a versatile intermediate that can be trapped with a wide range of electrophiles, allowing for the functionalization of the C6 position. This process effectively circumvents direct functionalization at the C-F bond, instead using the Lewis basicity of the amide to control the site of reaction on the aromatic ring. This highlights how the Lewis acid-base interaction not only occurs but also dictates the subsequent reactivity pathways of the molecule.

In-Depth Scientific Article on this compound Unattainable Due to Lack of Specific Research Data

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research data available to generate the requested in-depth article on "this compound" as a directing group in regioselective organic synthesis. The user's strict and detailed outline requires specific research findings, including data tables for a range of chemical transformations, which are not present in the accessible literature for this particular compound.

While the principles of Directed ortho-Metalation (DoM) are well-established for the benzamide class of compounds, and the N,N-diisopropylamide group is known to be a powerful directing group, specific studies detailing the application of This compound in the requested functionalization reactions (formylation, acylation, halogenation, borylation, etc.) could not be located.

General principles suggest that the N,N-diisopropylamide moiety in this compound would act as a potent directed metalation group (DMG). researchgate.netbaranlab.org This is due to its ability to coordinate with organolithium bases, facilitating the deprotonation of the adjacent ortho position on the aromatic ring. The fluorine atom at the 2-position would likely influence the reactivity through its inductive electron-withdrawing effect, potentially increasing the acidity of the neighboring protons. However, without specific experimental studies, any discussion of regioselectivity, reaction yields, or the interplay of steric and electronic effects for this exact molecule would be speculative.

The available literature covers:

The general utility of tertiary amides in directing ortho-lithiation. acs.orgharvard.edu

The relative strengths of various directing groups, where amides are considered highly effective. harvard.edu

C-H functionalization of different types of fluorinated amides, such as N-fluorobenzamides, which are structurally distinct from the requested compound. acs.orgacs.orgacs.org

Mechanistic studies on related, but not identical, molecules. For example, one review noted that detailed mechanistic studies on the role of fluorine in directing metalation for compounds like fluorobenzene (B45895) were lacking compared to other substituted arenes. uwindsor.ca

Given the explicit requirement for scientifically accurate content and detailed research findings based on diverse sources, and the strict adherence to an outline focused solely on this compound, it is not possible to produce the requested article without resorting to conjecture. To maintain scientific integrity, we must report that the specific information required to fulfill this request is not available in the public domain at this time.

Below is a list of compounds that were considered during the research process.

Role As a Directing Group in Regioselective Organic Synthesis

Comparison of the N,N-Diisopropylbenzamide Directing Group with Other Amide Directing Groups

The choice of the amide directing group can significantly influence the outcome of a directed metalation reaction. The N,N-diisopropylamide group is often compared with other N,N-dialkylamides, such as N,N-diethylamide and N,N-dimethylamide, as well as with secondary amides and other related directing groups.

The directing ability of various amide groups in directed ortho-metalation is a subject of considerable interest in synthetic chemistry. The general trend for the directing power of common directing metalation groups is as follows: -CONR₂ > -OCONR₂ > -SO₂NR₂ > -OCH₃ > -NR₂. organic-chemistry.org Within the tertiary amide class, the nature of the alkyl substituents on the nitrogen atom is a key determinant of the group's effectiveness.

Key Comparison Points:

Steric Hindrance: The bulky isopropyl groups of the N,N-diisopropylamide offer greater steric hindrance around the carbonyl group compared to the ethyl or methyl groups in N,N-diethylamide and N,N-dimethylamide, respectively. This increased steric bulk is advantageous as it effectively prevents the organolithium base from adding to the carbonyl carbon, a common side reaction with less hindered amides.

Stability of the ortho-lithiated species: While N,N-diethylcarbamates are stable at low temperatures (-78 °C), they can undergo rearrangement at room temperature. In contrast, N,N-dimethylcarbamates can rearrange even at -78 °C. uwindsor.ca The N,N-diisopropylamide group generally forms more stable ortho-lithiated intermediates, allowing for a broader range of reaction conditions and electrophiles.

Directing Power: The N,N-diisopropylamide group is considered one of the most powerful neutral directing groups for ortho-lithiation, often providing higher yields and cleaner reactions compared to its less sterically hindered counterparts.

The following table provides a qualitative comparison of common amide directing groups used in directed ortho-metalation:

| Directing Group | Relative Directing Power | Stability of Lithiated Intermediate | Propensity for Side Reactions (Nucleophilic Addition) |

| N,N-Diisopropylamide | Very Strong | High | Low |

| N,N-Diethylamide | Strong | Moderate | Moderate |

| N,N-Dimethylamide | Moderate to Strong | Low to Moderate | High |

| Secondary Amide (-CONH-R) | Moderate | Variable | High (N-H deprotonation) |

It is important to note that secondary amides, while capable of directing metalation, possess an acidic N-H proton that will be preferentially abstracted by the organolithium base, requiring the use of at least two equivalents of the base.

Derivatization and Strategic Utility in Complex Molecule Synthesis

Synthesis of Densely Functionalized Benzamide (B126) Derivatives

The primary strategy for elaborating the 2-fluoro-N,N-diisopropylbenzamide scaffold is through Directed ortho-Metalation (DoM). The N,N-diisopropylamide group is recognized as one of the most effective DMGs in organic synthesis. baranlab.orguwindsor.ca The mechanism involves the coordination of an organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), to the Lewis basic oxygen atom of the amide. This coordination brings the base into close proximity with the C6 proton (ortho to the amide), facilitating its removal and forming a stable aryllithium intermediate. This process is highly regioselective, a significant advantage over classical electrophilic aromatic substitution which often yields mixtures of ortho and para isomers. baranlab.org

Once formed, this lithiated species is a potent nucleophile that can react with a wide array of electrophiles, leading to the creation of diverse and densely functionalized benzamide derivatives. This methodology provides a reliable pathway to contiguously substituted aromatic rings that are often challenging to synthesize by other means.

Table 1: Examples of Electrophiles Used in DoM Reactions of Benzamides

| Electrophile Class | Specific Example | Resulting Functional Group |

| Halogens | Iodine (I₂) | -I |

| Carbonyls | Benzaldehyde (PhCHO) | -CH(OH)Ph |

| Alkyl Halides | Methyl Iodide (CH₃I) | -CH₃ |

| Silyl Halides | Trimethylsilyl Chloride (TMSCl) | -Si(CH₃)₃ |

| Boronic Esters | Trimethyl borate (B(OMe)₃) | -B(OH)₂ (after hydrolysis) |

| Disulfides | Dimethyl disulfide (MeSSMe) | -SMe |

This table illustrates the general reactivity of ortho-lithiated benzamides with common electrophiles to generate functionalized derivatives.

Conversion to Diverse Chemical Scaffolds

The functionalized benzamides derived from this compound are valuable precursors for the construction of more complex molecular architectures, including various heterocyclic and polycyclic systems.

Phthalides, or 3,4-dihydro-1H-isobenzofuran-1-ones, are common structural motifs in many natural products. The conversion of N,N-dialkylbenzamides to phthalides is a known synthetic transformation. A general and effective strategy involves the ortho-lithiation of the benzamide, followed by reaction with an aldehyde or ketone. For instance, after the DoM of this compound at the C6 position, quenching the resulting aryllithium with a non-enolizable aldehyde (e.g., benzaldehyde) would yield a secondary alcohol. This intermediate, upon treatment with acid, can undergo intramolecular cyclization (lactonization) with the displacement of the diisopropylamine (B44863) to furnish the corresponding phthalide derivative. This approach provides a modular route to variously substituted phthalides.

The benzamide functionality is a cornerstone in the synthesis of nitrogen-containing heterocycles. Isoquinoline and isoquinolinone scaffolds, which are prevalent in alkaloid chemistry and pharmaceuticals, can be accessed from benzamide precursors. A plausible synthetic route starting from this compound would again leverage DoM. Ortho-functionalization with an appropriate two-carbon electrophile containing a masked or protected amine, followed by subsequent chemical manipulation and cyclization, can lead to the isoquinoline core. For example, reaction of the C6-lithiated species with an N-protected aminoethylating agent and subsequent cyclization/aromatization steps would construct the heterocyclic ring.

Polyfluorinated aromatic compounds are of significant interest in materials science and medicinal chemistry due to their unique electronic properties and metabolic stability. This compound can be incorporated into larger polyfluoroarene scaffolds through reactions targeting its fluorine atom. The C-F bond, while strong, can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient or activated. nih.govchemistrysteps.com This can be achieved by introducing strong electron-withdrawing groups onto the ring, often via the DoM strategy described previously. Once activated, the fluorine can be displaced by other fluorine-containing nucleophiles or used as a handle for palladium-catalyzed cross-coupling reactions to connect with other fluorinated aromatic units. acs.orgacs.org

Role as a Key Intermediate in Multi-Step Organic Syntheses

Due to its capacity for controlled and regioselective functionalization, this compound and its analogues are valuable intermediates in complex, multi-step synthetic campaigns. Patent literature reveals the use of closely related structures, such as 5-fluoro-N,N-diisopropyl-2-hydroxybenzamide, as key building blocks in the synthesis of potent inhibitors of the menin-MLL interaction, which are investigated as potential cancer therapeutics. In these syntheses, the substituted benzamide core is constructed early and carried through multiple steps, demonstrating its stability and utility as a foundational scaffold upon which molecular complexity is built.

Development of Chemically Modified Analogues for Specific Reactivity Profiles

To further enhance its synthetic utility, chemically modified analogues of this compound are often developed. The introduction of additional substituents allows for orthogonal reactivity, where different parts of the molecule can be addressed in sequence. For example, the synthesis of a 2-bromo-4-fluoro-N,N-diisopropylbenzamide analogue introduces a bromine atom that can be used for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This bromine provides a reactive handle that is distinct from the sites accessible via DoM or SNAr of the fluorine atom, thereby enabling more complex and convergent synthetic strategies. The choice and position of these additional groups are strategic decisions made to tailor the reactivity profile of the intermediate for a specific synthetic target.

Advanced Spectroscopic and Computational Analysis in Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Elucidation of Reaction Intermediates

Studies of Dynamic Processes and Conformations

The N,N-diisopropyl groups in 2-fluoro-N,N-diisopropylbenzamide introduce significant steric bulk, which can lead to restricted rotation around the amide C-N bond and the C-aryl bond. This restricted rotation gives rise to dynamic processes that can be studied using variable temperature (VT) NMR spectroscopy.

In a related study on fluorinated dialkyl 2-[(tert-butylimino)-methylene]-3-[(2-alkoxy-2-oxoacetyl)-2-fluoroanilino]-succinates, dynamic NMR effects were observed due to restricted rotation around the N-aryl single bond. The free energy of activation (ΔG‡) for this process was determined to be in the range of 64.9–66.5 kJ mol⁻¹. A similar phenomenon would be expected for this compound. At low temperatures, the rotation around the C-N amide bond would be slow on the NMR timescale, potentially leading to separate signals for the two isopropyl groups. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. The coalescence temperature can be used to calculate the energy barrier for this rotation.

Table 1: Representative Energy Barriers for Restricted Rotation in Amides

| Dynamic Process | Example Compound Type | Typical Energy Barrier (kJ/mol) |

| Amide Bond Rotation | N,N-dialkylamides | 60 - 90 |

| Aryl-N Bond Rotation | Sterically hindered anilines | 40 - 70 |

This table presents typical values for the indicated processes and are not specific to this compound.

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and conformations.

Investigation of Intermolecular Interactions

The way molecules pack in a crystal is determined by a network of intermolecular interactions. In the case of this compound, one would expect to observe weak intermolecular interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings. A study on 2-fluoro-N-(2-fluoro-benzoyl)-N-(2-pyrid-yl)benzamide revealed the presence of C-H···O and C-H···π(arene) interactions in the crystal lattice. youtube.com Similarly, the crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl) pyrimidin-4-yl)benzamide is stabilized by N-H···O hydrogen bonds. youtube.com These types of interactions would play a crucial role in the supramolecular assembly of this compound.

Table 2: Crystallographic Data for an Analogous Fluorobenzamide Derivative

| Parameter | 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide hydrate |

| Chemical Formula | C₁₅H₉FN₂O₃·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

Data from the crystallographic study of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. youtube.comyoutube.comnih.gov

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for complementing experimental data and providing deeper insights into molecular properties. DFT calculations can be used to predict molecular geometries, vibrational frequencies, electronic properties, and reaction energetics.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which could be compared with experimental data from X-ray crystallography if it were available.

Calculate the NMR chemical shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra.

Analyze the frontier molecular orbitals (HOMO and LUMO): The energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provide information about the molecule's reactivity and electronic properties.

Map the molecular electrostatic potential (MEP): The MEP surface illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other species.

Model dynamic processes: DFT can be used to calculate the energy barriers for conformational changes, such as the rotation around the amide bond, corroborating experimental findings from dynamic NMR.

Studies on similar molecules, such as 2-fluoro-N,N-diphenylbenzamide, have utilized DFT to calculate properties like the optical band gap and hyperpolarizability, demonstrating the broad applicability of these computational methods.

Table 3: Commonly Calculated DFT Parameters and Their Significance

| Calculated Parameter | Significance |

| Optimized Geometry | Provides theoretical bond lengths, angles, and dihedrals. |

| Vibrational Frequencies | Predicts infrared and Raman spectra for comparison with experimental data. |

| HOMO-LUMO Gap | Indicates electronic excitability and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Gibbs Free Energy | Allows for the prediction of reaction spontaneity and equilibrium positions. |

Modeling of Reaction Pathways and Transition States

Detailed computational studies modeling the specific reaction pathways and transition states for this compound are not extensively available in the current scientific literature. The investigation of reaction mechanisms through computational methods, such as Density Functional Theory (DFT), typically involves mapping the potential energy surface to identify the lowest energy path from reactants to products. This process includes the crucial identification of transition state structures, which are the energetic maxima along the reaction coordinate. For a molecule like this compound, such studies could elucidate the mechanisms of its synthesis, degradation, or its participation in various chemical transformations. However, specific research detailing these pathways and the associated energetics for this particular compound remains limited.

Prediction of Reactivity and Selectivity in Novel Transformations

The prediction of reactivity and selectivity of this compound in novel chemical transformations can be approached using computational models. These models often rely on calculated molecular properties to forecast how the molecule will behave. While specific predictive studies on this compound are not readily found, general principles of computational chemistry can be applied. For instance, the electronic and steric properties of the diisopropylamino and fluoro-substituted phenyl groups would be expected to govern its reactivity. The bulky diisopropylamino group can sterically hinder approaches to the carbonyl carbon, influencing the regioselectivity of reactions. The fluorine atom, being electron-withdrawing, can affect the electrophilicity of the aromatic ring and the carbonyl group.

Some basic computed properties for this compound have been calculated and are available in chemical databases. These can offer initial insights into its potential reactivity.

Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 223.29 g/mol |

| XLogP3 | 3.3 |

| Topological Polar Surface Area | 20.3 Ų |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

These parameters suggest a molecule with moderate lipophilicity (XLogP3) and a relatively small polar surface area. The absence of hydrogen bond donors and the presence of two acceptors are also key features that would influence its interactions and reactivity.

Analysis of Electronic Structures and Bond Activation Processes

The electronic structure of this compound, which is fundamental to understanding its chemical behavior, can be analyzed using quantum chemical calculations. These analyses would typically involve the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand electron density distribution and sites susceptible to electrophilic or nucleophilic attack.

The analysis of bond activation processes would focus on how external reagents or conditions can lead to the breaking of specific bonds within the molecule. For this compound, key bonds for such analysis would include the C-F bond on the aromatic ring, the amide C-N bond, and the C=O carbonyl bond. Computational methods can model the energetics of breaking these bonds and how this might be influenced by catalysts or reaction conditions. However, specific published research detailing a comprehensive electronic structure analysis and bond activation studies for this compound is not currently available.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Currently, dedicated research focusing exclusively on 2-fluoro-N,N-diisopropylbenzamide is limited in publicly accessible literature. However, based on extensive studies of analogous N,N-dialkylbenzamides and fluorinated aromatic compounds, several key contributions and findings can be anticipated. The primary role of such a compound is expected to be as a directing group in transition-metal-catalyzed C-H activation reactions. The amide functionality is a well-established coordinating group for various transition metals, including palladium, rhodium, and iridium.

The presence of the ortho-fluoro substituent is known to enhance the reactivity of adjacent C-H bonds towards metallation. acs.org This electronic effect, coupled with the steric bulk of the diisopropyl groups which can influence the conformation of the molecule and the approach of the catalyst, makes this compound a potentially highly effective and selective directing group. Research on similar systems has shown that such directing groups can facilitate a wide range of transformations at the ortho position, including arylation, alkylation, and olefination. acs.org

Unexplored Reactivity and Transformation Pathways

While the primary anticipated role of this compound is as a directing group for ortho C-H functionalization, several other reactivity pathways remain largely unexplored.

One area of interest is the potential for the fluorine atom itself to participate in or influence reactions. While generally considered a stable substituent, under specific conditions, the C-F bond could be activated. Furthermore, the interplay between the ortho-fluoro group and the amide functionality could lead to novel intramolecular cyclization reactions upon introduction of a suitable nucleophile or electrophile at the ortho position.

Another unexplored avenue is the reactivity of the diisopropyl groups. While typically considered spectator groups, under radical conditions or with highly reactive reagents, C-H bonds on the isopropyl substituents could potentially be functionalized. The development of methods for the selective functionalization of these alkyl groups would significantly expand the synthetic utility of this scaffold.

Emerging Trends in Benzamide-Directed Synthetic Methodologies

The field of benzamide-directed synthesis is rapidly advancing, with several emerging trends that could be applied to this compound. One of the most significant trends is the development of methods for distal C-H functionalization. acs.org While ortho-selectivity is the most common outcome, recent studies have shown that by using specific ligands or catalytic systems, it is possible to achieve functionalization at the meta or para positions. Applying these methodologies to this compound could provide access to a wider range of substituted aromatic compounds.

Another emerging area is the use of photoredox catalysis in conjunction with transition metal catalysis. acs.org This dual catalytic approach can enable transformations that are not possible with either catalyst alone, often under milder reaction conditions. The application of such methods to this compound could lead to novel and efficient synthetic routes.

Potential for Novel Chemical Applications of this compound Derivatives

The derivatives of this compound, obtained through the synthetic methodologies described above, have the potential for a wide range of applications. In medicinal chemistry, fluorinated organic molecules are of great interest due to their unique properties, such as increased metabolic stability and enhanced binding affinity. nih.gov The introduction of various functional groups onto the this compound scaffold could lead to the discovery of new drug candidates with improved pharmacological profiles. google.comgoogle.comnih.gov

In materials science, the incorporation of fluorine atoms into organic materials can significantly impact their electronic and physical properties. nih.gov Derivatives of this compound could be used as building blocks for the synthesis of novel polymers, liquid crystals, or organic light-emitting diodes (OLEDs) with tailored properties. The ability to precisely control the substitution pattern on the aromatic ring through directed C-H functionalization would be particularly valuable in this context.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-N,N-diisopropylbenzamide and its halogenated derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via ruthenium-catalyzed C−H bond functionalization. For example, 2-bromo-N,N-diisopropylbenzamide is prepared using N,N-diisopropylbenzamide (0.5 mmol) and N-bromosuccinimide (1.0 mmol) in a 16-hour reaction, followed by purification via silica gel column chromatography (n-hexane/EtOAc gradient), yielding 60% . Similar methods apply for iodinated derivatives using N-iodosuccinimide (53% yield) . Key steps include optimizing catalyst loading (e.g., Ru-based systems) and controlling reaction temperature (typically 80–100°C) to minimize byproducts.

Q. How are single crystals of this compound derivatives obtained for X-ray diffraction studies?

- Methodological Answer : Slow evaporation of chloroform (CHCl₃) solutions over 1–2 weeks yields block-shaped crystals suitable for XRD. For example, 2,3-difluoro-N-(2-pyridyl)benzamide crystallizes with two distinct conformers in the asymmetric unit, requiring careful analysis of torsion angles (e.g., C6/C5N internal angles: 51.58° vs. 49.97°) to resolve structural ambiguities . Preferential solvent selection (e.g., CHCl₃ vs. DMSO) and controlled evaporation rates are critical for minimizing disorder.

Advanced Research Questions

Q. How do quasi-isostructural polymorphs of fluorinated benzamides influence material properties, and what methodologies characterize them?

- Methodological Answer : Polymorphs of related compounds (e.g., (Z)-2-fluoro-N′-phenyl benzamidamide) exhibit quasi-isostructural architectures stabilized by C–H⋯F interactions (2.8–3.1 Å) and π-stacking. Energy framework analysis (using tools like CrystalExplorer) quantifies intermolecular interaction energies (e.g., electrostatic vs. dispersion contributions) to explain near-identical lattice energies (~1–2 kJ/mol differences) despite conformational variations . Polarized light microscopy and variable-temperature XRD are used to monitor phase transitions.

Q. What role does this compound play as a directing group in catalytic C−H activation?

- Methodological Answer : The electron-withdrawing fluorine and bulky diisopropyl groups enhance regioselectivity in Ru-catalyzed ortho-halogenation. Mechanistic studies (e.g., kinetic isotope effect experiments) suggest pre-coordination of the amide oxygen to the Ru center, facilitating C−H cleavage. For instance, reaction of N,N-diisopropylbenzamide with [RuCl₂(p-cymene)]₂ under oxidative conditions (AgOAc as oxidant) yields ortho-halogenated products with >80% selectivity . Optimization involves balancing steric effects (diisopropyl groups) and electronic tuning (fluorine substituent).

Q. How can researchers resolve structural data contradictions arising from conformational flexibility in benzamide derivatives?

- Methodological Answer : Conformational isomers (e.g., two molecules in the asymmetric unit of 2,3-difluoro-N-(2-pyridyl)benzamide) require overlay analysis (RMSD < 0.5 Å) and Hirshfeld surface mapping to differentiate packing effects from intrinsic flexibility . For NMR data discrepancies (e.g., splitting of N–H signals in DMSO-d₆), variable-concentration studies and DFT calculations (e.g., B3LYP/6-31G*) model solvent-dependent rotamer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.